ZofenoprilatN-EthylSuccinimide

Thiol derivatization Bioanalytical method validation Oxidative degradation prevention

For bioanalytical labs facing oxidative degradation of zofenoprilat in plasma, this N-ethylmaleimide thioether adduct provides a stable, precisely defined analyte for quantitative LC-MS/MS. As the exact species used to calibrate validated methods, it ensures method continuity. - Defined analyte for NEM-derivatization LC-MS/MS methods (LLOQ 2 ng/mL, recovery ~70.1%) - ICH Q3A-compliant impurity marker (≥95% HPLC) with orthogonal identity confirmation (1H-NMR, MS) - Matched with Zofenoprilat-d5 N-Ethyl Succinimide internal standard for robust matrix-effect correction

Molecular Formula C21H26N2O5S2
Molecular Weight 450.6 g/mol
Cat. No. B12288006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZofenoprilatN-EthylSuccinimide
Molecular FormulaC21H26N2O5S2
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
InChIInChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)
InChIKeyLBNKOWANPJZWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zofenoprilat N-Ethyl Succinimide: Identity and Analytical Purpose


Zofenoprilat N-Ethyl Succinimide (CAS 1217526-22-1; molecular formula C21H26N2O5S2; molecular weight 450.57 g/mol) is the N-ethylmaleimide (NEM) thioether adduct of zofenoprilat, the active sulfhydryl-containing metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug zofenopril [1]. This derivative is generated by the Michael-type addition of the free sulfhydryl group of zofenoprilat to N-ethylmaleimide, producing a stable succinimide thioether that prevents oxidative degradation of the thiol moiety during sample collection, storage, and bioanalytical processing [2]. Unlike the pharmacologically active parent compound zofenoprilat (ACE IC50 = 1.7 nM), the N-ethyl succinimide derivative has its thiol group covalently blocked and is therefore not used as a therapeutic ACE inhibitor; rather, it serves exclusively as a critical analytical reference standard, derivatized analyte, and pharmaceutical impurity marker in validated LC-MS/MS methods for zofenopril and zofenoprilat quantification in biological matrices [3]. The compound is available from certified reference standard suppliers at ≥95% purity (HPLC), with full characterization by 1H-NMR, mass spectrometry, and HPLC-UV [4].

Risks of Substituting Zofenoprilat N-Ethyl Succinimide


Zofenoprilat N-Ethyl Succinimide cannot be generically substituted with the underivatized parent compound zofenoprilat, other thiol-alkylating reagent adducts (e.g., iodoacetamide or iodoacetic acid derivatives), or alternative reducing-agent-treated samples because each derivatization chemistry produces a structurally distinct analyte with unique chromatographic retention, mass spectrometric fragmentation, and extraction recovery characteristics [1]. Underivatized zofenoprilat containing a free sulfhydryl group undergoes rapid oxidative degradation in plasma, forming disulfide dimers and mixed disulfides with endogenous thiols such as cysteine and glutathione, leading to analyte loss and inaccurate quantification [2]. The validated LC-MS/MS methods that employ NEM derivatization to generate the specific succinimide thioether are calibrated and validated using this exact derivative as the quantitated species; substituting a DTT-reduced sample or an alternative alkylating agent adduct would produce a different molecular entity, invalidating the calibration curve and requiring complete method re-development and re-validation per FDA bioanalytical method validation guidance [3].

Zofenoprilat N-Ethyl Succinimide: Quantitative Evidence for Selection


Thiol Stabilization by NEM Derivatization

The free sulfhydryl group of zofenoprilat is intrinsically susceptible to rapid oxidative degradation in biological matrices. Treatment of plasma samples with N-ethylmaleimide (NEM) immediately upon collection converts zofenoprilat to the stable Zofenoprilat N-Ethyl Succinimide thioether derivative, preventing disulfide dimer formation and mixed disulfide adducts with endogenous thiols [1]. In the validated Dal Bo et al. method, this derivatization step enabled reproducible quantification with inter- and intra-assay precision and accuracy better than 10% across the validated concentration range [1]. Without NEM derivatization, zofenoprilat undergoes progressive signal loss due to oxidation, as evidenced by the Tian et al. method which required dithiothreitol (DTT) as a reducing agent to release zofenoprilat from its oxidized forms prior to analysis [2].

Thiol derivatization Bioanalytical method validation Oxidative degradation prevention Plasma stability

LC-MS/MS Method Validation for the NEM Adduct

The NEM derivatization-based LC-MS/MS method for simultaneous determination of zofenopril and zofenoprilat (as the N-ethyl succinimide derivative) in human plasma was fully validated according to international bioanalytical guidelines [1]. The method demonstrated a linear calibration range of 1-300 ng/mL for zofenopril and 2-600 ng/mL for zofenoprilat (as its NEM adduct), with lower limits of quantitation (LLOQ) of 1 ng/mL and 2 ng/mL respectively [1]. Inter- and intra-assay precision and accuracy were better than 10% coefficient of variation across all QC levels [1]. Extraction recovery averaged 84.8% for zofenopril and 70.1% for the zofenoprilat NEM adduct, with similar recoveries demonstrated for the corresponding fluorine-derivative internal standards [1]. The method was successfully applied to measure plasma concentrations in 18 healthy volunteers following oral administration of zofenopril calcium salt at 60 mg [1].

LC-MS/MS validation Lower limit of quantitation Extraction recovery Precision and accuracy

Reference Standard Purity and Characterization

Zofenoprilat N-Ethyl Succinimide is supplied as a certified reference standard with documented purity specifications. Certificate of Analysis (CoA) data from a major supplier demonstrates HPLC purity of 97.0% (specification ≥95.0%), with identity confirmed by 1H-NMR (consistent with structure) and mass spectrometry (consistent with structure) [1]. Residual solvent analysis by proton NMR showed ethyl acetate at 0.7% and n-hexane at 0.9% [1]. The compound is specified as a white to off-white solid and is recommended for storage at 4°C [1]. For procurement, the compound is available in 1 mg unit size, supporting its role as a specialized analytical reference material rather than a bulk synthetic intermediate [1]. The CAS registry number 1217526-22-1 is distinct from the deuterated analog Zofenoprilat-d5 N-Ethyl Succinimide (CAS 1217546-60-5), which carries a +5 Da mass shift for internal standardization applications [2].

Reference standard certification HPLC purity Structural characterization Quality control

Structural Differentiation from Captopril N-Ethyl Succinimide

Zofenoprilat N-Ethyl Succinimide and Captopril N-Ethyl Succinimide are both NEM-thioether adducts of sulfhydryl-containing ACE inhibitor active metabolites, but their structural divergence drives fundamentally different chromatographic behavior. Zofenoprilat N-Ethyl Succinimide (C21H26N2O5S2, MW 450.57) contains a 4-(phenylsulfanyl)-L-proline core with a lipophilic phenylthio substituent, whereas Captopril N-Ethyl Succinimide (C15H22N2O5S, MW 342.41) contains a simpler L-proline core [1][2]. The parent compound zofenoprilat is significantly more lipophilic than captopril, and this physicochemical difference is preserved in their respective NEM adducts, with Zofenoprilat N-Ethyl Succinimide exhibiting an XLogP3-AA of 2.3 versus an estimated lower logP for the captopril analog [3]. This lipophilicity differential directly impacts reversed-phase HPLC retention, solid-phase extraction recovery, and mass spectrometric ionization efficiency, requiring distinct chromatographic conditions for each derivative [1].

Structural differentiation Chromatographic selectivity Sulfhydryl ACE inhibitor derivatives Method specificity

Differentiation from Deuterated Analog

Zofenoprilat-d5 N-Ethyl Succinimide (CAS 1217546-60-5; MW 455.60) is the pentadeuterated analog of Zofenoprilat N-Ethyl Succinimide, in which the five phenyl protons of the phenylsulfanyl group are replaced by deuterium atoms [1]. This +5.03 Da mass shift allows the deuterated analog to serve as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of zofenoprilat (as its NEM adduct) in biological matrices, providing chromatographic co-elution with the analyte while maintaining distinct mass spectrometric detection via multiple reaction monitoring (MRM) [2]. The non-deuterated compound (CAS 1217526-22-1) serves as the primary reference standard for calibration curve preparation and quality control sample fortification, while the deuterated analog is used as the internal standard to correct for matrix effects, extraction variability, and ionization suppression/enhancement [2]. The deuterated form is specified at ≥95% purity with 98% deuterium enrichment, ensuring minimal isotopic cross-talk between the analyte and internal standard MRM channels [1].

Stable isotope labeling Internal standard Deuterium substitution Quantitative LC-MS/MS

Pharmaceutical Impurity Profiling Application

Zofenoprilat N-Ethyl Succinimide has been characterized as a process-related impurity and potential degradation product relevant to zofenopril active pharmaceutical ingredient (API) manufacturing and stability studies [1]. Under ICH-specified stress conditions, zofenopril undergoes extensive degradation under oxidative and base hydrolysis conditions, and the presence of N-ethylmaleimide (used as a thiol-protecting reagent during synthesis or analysis) can generate the N-ethyl succinimide adduct as a by-product [2]. The compound is listed in multiple pharmaceutical impurity reference standard catalogues as a zofenoprilat-related impurity for use in ANDA and DMF submissions, quality control, method validation, and stability studies . Its identification and quantification are critical for demonstrating API purity, establishing impurity profiles, and meeting regulatory specifications for pharmaceutical products containing zofenopril or its salts [1].

Pharmaceutical impurity profiling API quality control Degradation product Regulatory submission

Zofenoprilat N-Ethyl Succinimide: Application Scenarios


Bioanalytical Method for Pharmacokinetic Studies

Zofenoprilat N-Ethyl Succinimide serves as the target analyte species in validated LC-MS/MS methods employing N-ethylmaleimide derivatization of plasma samples collected during clinical pharmacokinetic studies of zofenopril formulations [1]. The validated method parameters—LLOQ of 2 ng/mL for the NEM adduct, extraction recovery of 70.1%, and inter-/intra-assay precision better than 10%—define the analytical performance envelope for method transfer between laboratories. The method has been successfully applied to measure zofenoprilat plasma concentrations in 18 healthy volunteers following 60 mg oral zofenopril calcium administration, demonstrating fitness-for-purpose for both single-dose and multiple-dose pharmacokinetic study designs [1]. The availability of the deuterated analog (Zofenoprilat-d5 N-Ethyl Succinimide) as a co-eluting stable isotope-labeled internal standard enables robust correction for matrix effects and extraction variability, which is essential for meeting FDA bioanalytical method validation acceptance criteria [2].

Quality Control and Impurity Profiling

As a known process-related impurity and potential degradation product, Zofenoprilat N-Ethyl Succinimide is employed as a certified reference standard in HPLC and LC-MS impurity profiling methods for zofenopril API [3]. Under ICH Q3A guidelines, impurities present at levels ≥0.1% in new drug substances must be identified and qualified. The ≥95% purity specification with orthogonal identity confirmation (1H-NMR, MS) provides the traceability required for regulatory submissions [4]. Zofenopril has demonstrated susceptibility to oxidative and base hydrolysis degradation under ICH stress conditions, making the N-ethyl succinimide adduct a relevant marker for stability-indicating method validation and batch release testing in generic pharmaceutical development programs [5].

Internal Standard Selection for ACE Inhibitor Bioanalysis

The non-deuterated Zofenoprilat N-Ethyl Succinimide (CAS 1217526-22-1; MW 450.57) and its deuterated d5 analog (CAS 1217546-60-5; MW 455.60) together constitute a matched analyte/internal standard pair for quantitative LC-MS/MS methods [6]. The +5.03 Da mass shift between the two forms, combined with ≥98% deuterium enrichment of the labeled analog, ensures minimal isotopic cross-talk between the analyte and internal standard MRM channels. The structural differentiation from Captopril N-Ethyl Succinimide (MW 342.41) ensures chromatographic selectivity in multi-analyte panels that may simultaneously quantify multiple sulfhydryl ACE inhibitor metabolites [7]. This matched-pair approach is standard practice in regulated bioanalysis and is required for robust method validation under FDA and EMA guidelines.

Method Cross-Validation: NEM vs. DTT Approaches

In laboratories transitioning between bioanalytical methods or conducting cross-validation studies, Zofenoprilat N-Ethyl Succinimide serves as the defined analyte species for the NEM derivatization approach, while underivatized (DTT-reduced) zofenoprilat represents the analyte for the alternative method [8][9]. The documented performance differences—NEM method extraction recovery of 70.1% vs. DTT method recovery of ~82.96-86.73% for zofenoprilat, and LLOQ of 2 ng/mL vs. 0.5 ng/mL—must be accounted for during method bridging and partial validation exercises [8][9]. The permanent covalent thioether bond formed by NEM derivatization provides superior long-term sample stability during extended autosampler sequences, which is a critical consideration for laboratories running large-batch clinical study samples where in-process stability over 48+ hours under autosampler conditions (10°C) must be demonstrated [9].

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